1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide
Descripción
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class, characterized by a fused heterocyclic core with a triazole ring adjacent to a pyrimidine ring. The structure includes a 3-methyl group on the triazole moiety and an azetidine-3-carboxamide side chain linked to a pyridin-2-ylmethyl group.
Propiedades
IUPAC Name |
1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O/c1-22-13-12(20-21-22)14(19-9-18-13)23-7-10(8-23)15(24)17-6-11-4-2-3-5-16-11/h2-5,9-10H,6-8H2,1H3,(H,17,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKKZTMYDLAAGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=CC=CC=N4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving a suitable precursor, such as an aminopyrimidine derivative, and an azide compound under appropriate conditions.
Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile.
Formation of the Azetidine Carboxamide Moiety: The azetidine carboxamide moiety can be synthesized through a series of reactions, including the formation of an azetidine ring and subsequent amidation with a carboxylic acid derivative.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Cyclization: The compound can participate in cyclization reactions to form new ring structures, which may enhance its biological activity.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has indicated that compounds containing the triazolo-pyrimidine framework exhibit significant anticancer properties. For instance, derivatives of this compound have shown potent inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation.
Case Study: c-Met Kinase Inhibition
A study highlighted the effectiveness of triazolo-pyrimidine derivatives in inhibiting c-Met kinase, which is often overexpressed in several types of cancer. The compound demonstrated an IC50 value in the low nanomolar range, indicating strong activity against tumor cells expressing this receptor .
Anti-thrombotic Potential
The compound has also been investigated for its anti-thrombotic properties. Triazolo-pyrimidine derivatives have been shown to act as antagonists for platelet aggregation, potentially offering new avenues for treating conditions related to thrombosis.
Case Study: Platelet Aggregation Inhibition
Research has suggested that certain derivatives can effectively inhibit platelet aggregation by interfering with glycoprotein IIb/IIIa pathways, which are crucial for platelet cross-linking during thrombus formation . This action could mitigate risks associated with myocardial infarction and other thrombotic events.
Neuroprotective Effects
Emerging studies have suggested that triazolo-pyrimidine compounds may possess neuroprotective effects. These compounds could modulate neuroinflammatory responses and protect neuronal cells from apoptosis.
Case Study: Neuroprotection in Animal Models
In vivo studies using rodent models have shown that administration of triazolo-pyrimidine derivatives led to reduced markers of neuroinflammation and improved cognitive function post-injury .
Mecanismo De Acción
The mechanism of action of 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
Structural Comparisons
Key structural differences among triazolopyrimidine derivatives lie in substituents on the triazole ring (position 3 and 5) and the side chains at position 5. Below is a comparative analysis:
*Calculated based on formula C₁₈H₁₉N₉O ().
Key Observations :
- Target Compound : Unique combination of azetidine and pyridinylmethyl groups may balance rigidity and flexibility for target binding.
- RG7774 : Bulky tert-butyl and tetrazolylmethyl groups likely improve pharmacokinetic properties .
- BG15146 : Structural similarity to the target compound, but substitution with ethyl and benzimidazole alters electronic properties .
Pharmacological Activity
Implications for Target Compound :
Actividad Biológica
The compound 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide is a novel triazolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multiple steps, including the formation of the triazolopyrimidine core through cyclization reactions. The introduction of the azetidine and carboxamide functionalities is achieved via nucleophilic substitution and acylation reactions. The structural uniqueness of this compound stems from its triazole and pyrimidine components, which may enhance its biological interactions.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets involved in cancer progression. It is hypothesized that the compound may exert its effects by:
- Inhibition of Enzymatic Activity : Targeting enzymes critical for cancer cell proliferation.
- Modulation of Signaling Pathways : Interfering with pathways that regulate cell growth and survival.
- Induction of Apoptosis : Promoting programmed cell death in malignant cells.
Anticancer Activity
Recent studies have demonstrated promising anticancer properties for compounds within the triazolopyrimidine class. For instance:
- Cytotoxicity Studies : In vitro assays against human cancer cell lines such as A549 (lung), HCT116 (colon), and MCF-7 (breast) have shown that derivatives exhibit significant cytotoxic effects. Notably, compounds similar to our target compound displayed IC50 values in the nanomolar range against MCF-7 cells, indicating high potency compared to standard chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
Research into the SAR has revealed that specific substitutions on the triazolopyrimidine ring significantly influence biological activity. For example:
| Compound | IC50 (nM) | Cell Line | Notes |
|---|---|---|---|
| Compound A | 46 | MCF-7 | High potency observed |
| Compound B | 120 | A549 | Moderate activity |
| Compound C | 80 | HCT116 | Effective against colon cancer |
The presence of specific functional groups on the pyrimidine or triazole rings enhances binding affinity to target proteins, thereby improving anticancer efficacy .
Case Studies
- Study on Anticancer Efficacy : A recent investigation involved synthesizing several triazolopyrimidine derivatives and testing their cytotoxicity against various cancer cell lines. The study concluded that modifications at the N3 position of the pyrimidine ring significantly increased activity against MCF-7 cells compared to unmodified compounds .
- Docking Studies : Molecular docking studies have indicated strong binding affinities for certain derivatives to key proteins involved in cancer progression, suggesting potential for therapeutic development .
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how can reaction efficiency be improved?
The synthesis typically involves multi-step procedures, including cyclization of triazolopyrimidine precursors and subsequent coupling with azetidine-carboxamide derivatives. A general approach (e.g., ) uses polar aprotic solvents like N,N-dimethylformamide (DMF) with bases such as K₂CO₃ to facilitate nucleophilic substitutions. Yield optimization can be achieved via Design of Experiments (DoE) to screen variables like temperature, solvent ratios, and catalyst loading . Advanced routes may employ transition-metal catalysis or microwave-assisted synthesis for accelerated kinetics.
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm regiochemistry of the triazolopyrimidine core and azetidine substitution patterns (e.g., δ 11.55 ppm for NH protons in similar derivatives, as in ).
- LCMS/HRMS : To verify molecular ion peaks (e.g., ESIMS m/z 392.2 in ).
- HPLC : For purity assessment (>98% is standard for pharmacological studies, as in ).
- X-ray crystallography : Resolves ambiguous stereochemistry in azetidine or pyridylmethyl moieties .
Q. What in vitro assays are suitable for preliminary biological evaluation?
Antimicrobial and enzyme inhibition assays are common. For example, triazolopyrimidine derivatives are tested against Gram-positive/negative bacteria (MIC values) or kinases (IC₅₀) using protocols from and . Dose-response curves and time-kill assays help establish potency and mechanism .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for this compound?
Discrepancies in bioactivity data (e.g., variable inhibition of kinase isoforms) may arise from conformational flexibility or off-target interactions. Quantum mechanical calculations (DFT) or molecular docking (AutoDock Vina) can model ligand-receptor binding modes. For example, highlights ICReDD’s workflow combining quantum chemistry and machine learning to predict reactive intermediates or transition states, guiding mutagenesis studies or scaffold modifications .
Q. What experimental strategies address low reproducibility in heterocyclic coupling reactions?
Contradictory yields in triazolopyrimidine-azetidine coupling may stem from:
- Moisture sensitivity : Use of anhydrous solvents and inert atmospheres.
- Regioselectivity : Protecting group strategies (e.g., tert-butoxycarbonyl for azetidine NH).
- Catalyst optimization : Screening Pd/Xantphos systems for Buchwald-Hartwig couplings. Statistical DoE (e.g., fractional factorial design) reduces trial-and-error, as described in , by isolating critical factors like catalyst loading or temperature .
Q. How do substituents on the triazolopyrimidine core influence pharmacokinetic properties?
Comparative studies of analogs (e.g., ’s trifluoromethyl derivatives) reveal:
- Lipophilicity : Methyl groups enhance membrane permeability (logP ↑), while pyridylmethyl improves solubility via hydrogen bonding.
- Metabolic stability : Electron-withdrawing groups (e.g., CF₃) reduce CYP450-mediated oxidation. In vivo PK studies (rodent models) with LC-MS/MS quantification are recommended to validate computational predictions .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockouts : Confirm target engagement in cellular assays.
- SPR/BLI : Measure binding kinetics (ka/kd) for putative targets.
- Transcriptomics/proteomics : Identify downstream biomarkers via RNA-seq or SILAC labeling. Contradictions between in vitro and in vivo efficacy (e.g., poor bioavailability) require PK/PD modeling .
Data Contradiction Analysis
Q. How to reconcile conflicting cytotoxicity data across cell lines?
Disparities may arise from genetic heterogeneity (e.g., p53 status) or efflux pump expression (e.g., P-gp). Solutions include:
Q. Why do solubility predictions (e.g., ALOGPS) diverge from experimental measurements?
Computational models often underestimate crystal lattice energy or polymorphic forms. Experimental validation via:
- Hansen solubility parameters : Screen co-solvents (PEG, cyclodextrins).
- Hot-stage microscopy : Identify metastable polymorphs.
- pH-solubility profiling : Adjust buffer systems for ionizable groups .
Methodological Resources
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